molecular formula C8H13Cl2NO4 B1206676 Chloramine hemisuccinate CAS No. 82224-87-1

Chloramine hemisuccinate

Cat. No.: B1206676
CAS No.: 82224-87-1
M. Wt: 258.1 g/mol
InChI Key: LRKSLBIETDNAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloramine hemisuccinate is a chemical derivative where a hemisuccinate (half-succinate) ester group is conjugated to a chloramine backbone. Hemisuccinate modifications are commonly employed in pharmaceuticals to enhance solubility, stability, or bioavailability. This article synthesizes data from cytotoxic, biochemical, and structural studies to compare this compound with similar compounds.

Properties

CAS No.

82224-87-1

Molecular Formula

C8H13Cl2NO4

Molecular Weight

258.1 g/mol

IUPAC Name

4-[2-(dichloroamino)-2-methylpropoxy]-4-oxobutanoic acid

InChI

InChI=1S/C8H13Cl2NO4/c1-8(2,11(9)10)5-15-7(14)4-3-6(12)13/h3-5H2,1-2H3,(H,12,13)

InChI Key

LRKSLBIETDNAGI-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)CCC(=O)O)N(Cl)Cl

Canonical SMILES

CC(C)(COC(=O)CCC(=O)O)N(Cl)Cl

Synonyms

chloramine hemisuccinate
IRX 1775
IRX-1775

Origin of Product

United States

Comparison with Similar Compounds

Cytotoxic Activity

Evidence from Marine Drugs (2012) highlights the role of hemisuccinate groups in modulating cytotoxicity. For example:

  • Isoobtusol hemisuccinate (Compound 7) exhibited enhanced cytotoxicity against A549 (lung cancer) and RD (rhabdomyosarcoma) cells compared to its precursor, isoobtusol (CC₅₀ = 10.74 µM vs. 14.24 µM for A549; 4.93 µM vs. 6.24 µM for RD) .
  • Conversely, elatol hemisuccinate (Compound 4) showed reduced activity, underscoring the parent compound’s structural influence .

Key Insight : The C-9 substituent (e.g., free hydroxyl vs. hemisuccinate) critically determines cytotoxicity. Hemisuccinate groups may enhance or diminish activity depending on the core structure.

Solubility and Pharmacokinetics

Hemisuccinate derivatives often improve water solubility. For instance:

  • Hydrocortisone hemisuccinate is preferred over hydrocortisone in acute adrenal insufficiency due to better solubility for intravenous administration .
  • Ranitidine hemifumarate (a structurally analogous salt) demonstrates enhanced stability compared to ranitidine hydrochloride .

Comparison : Chloramine hemisuccinate likely shares these solubility benefits, though its specific pharmacokinetic profile remains unstudied.

Comparison with Chloramine and Disinfectant Derivatives

Disinfection Efficiency

Chloramine (NH₂Cl) is a weaker disinfectant than ozone but more stable in water systems. Preformed chloramines require higher Ct values (concentration × time) for microbial inactivation compared to ozone (e.g., 99% Giardia inactivation: chloramine Ct = 2,400 mg·min/L vs. ozone Ct = 1.2 mg·min/L) .

Biophysical and Membrane Interactions

Cholesteryl hemisuccinate (CHS) studies reveal that hemisuccinate esters integrate into lipid bilayers, altering membrane rigidity and permeability .

Data Table: Comparative Properties of Hemisuccinate Derivatives

Compound Parent Compound Key Modification Cytotoxicity (CC₅₀, µM) Solubility Enhancement Application
Isoobtusol hemisuccinate Isoobtusol C-9 hemisuccinate A549: 10.74; RD: 4.93 Not reported Anticancer research
Hydrocortisone hemisuccinate Hydrocortisone Hemisuccinate ester N/A High (IV use) Acute adrenal therapy
Cholesteryl hemisuccinate Cholesterol Hemisuccinate tail N/A Moderate (membrane integration) Biophysical studies
This compound* Chloramine Hemisuccinate conjugation Not studied Likely improved Theoretical disinfection/drug delivery

*Hypothetical properties inferred from structural analogs.

Q & A

Q. How should researchers address conflicting data on this compound’s stability in biological matrices during pharmacokinetic studies?

  • Methodological Answer: Stabilize samples immediately with protease inhibitors (e.g., PMSF) and chelating agents (EDTA) to prevent enzymatic degradation. Use isotopically labeled internal standards (e.g., ¹³C-chloramine hemisuccinate) in LC-MS/MS to correct for matrix effects. Conduct parallel stability tests in plasma vs. buffer to distinguish chemical vs. metabolic degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.